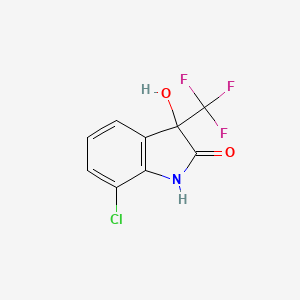
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of indolin-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and a trifluoromethyl group at the 3rd position of the indolin-2-one scaffold. The incorporation of these functional groups enhances the compound’s chemical stability and biological activity, making it a valuable target for drug design and synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. This step results in the formation of N-substituted isatins. Subsequently, a trifluoromethyl group is introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolin-2-one scaffold can be reduced to form corresponding alcohols.
Substitution: The chloro group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-7-chloro-3-(trifluoromethyl)indolin-2-one.
Reduction: Formation of 3-hydroxy-7-chloro-3-(trifluoromethyl)indolin-2-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound’s stability and biological activity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase.
Pathways Involved: By binding to these targets, the compound can modulate various cellular processes, including cell cycle regulation and apoptosis, leading to its cytotoxic effects.
Comparación Con Compuestos Similares
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the chloro group at the 7th position.
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a bromo group instead of a chloro group at the 7th position.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives: Various derivatives with different substituents at the 3rd position.
Uniqueness: The presence of the chloro group at the 7th position in 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one enhances its chemical stability and biological activity compared to similar compounds. This unique structural feature contributes to its potential as a lead compound for drug development .
Propiedades
Fórmula molecular |
C9H5ClF3NO2 |
|---|---|
Peso molecular |
251.59 g/mol |
Nombre IUPAC |
7-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
Clave InChI |
RQHPQKDWWMUKKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


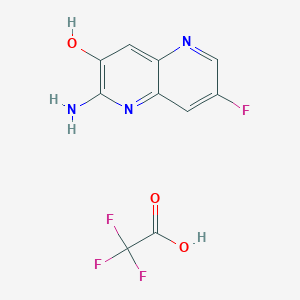
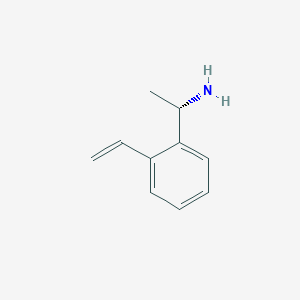
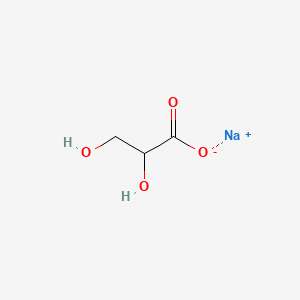
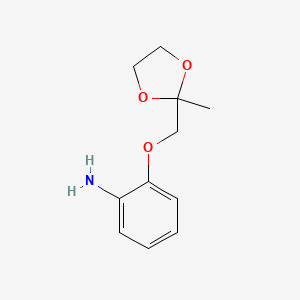
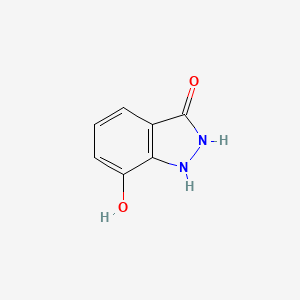
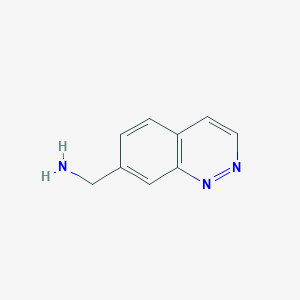

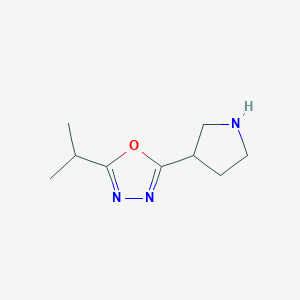
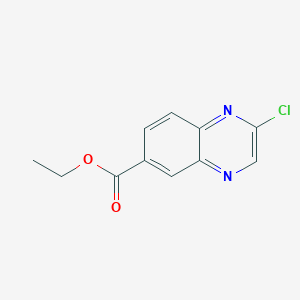
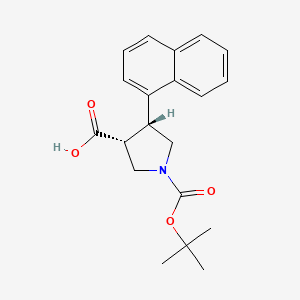
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

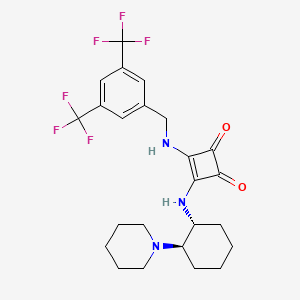
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
